3-(2-oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one
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Overview
Description
This would typically include the IUPAC name, other names (if any), and structural formula of the compound.
Synthesis Analysis
This involves a detailed explanation of the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This usually involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability.Scientific Research Applications
Anticancer Activities
Seo et al. (2019) developed a novel 3,4-dihydropyrrolo[1,2-a]pyrazine derivative, which demonstrated potent anticancer activity against prostate cancer cells (PC-3) and breast cancer cells (MCF-7). The compound inhibited cell viability significantly, reduced cell migration, and induced apoptosis through caspase-3 activation and cleavage of PARP (Seo, Lee, Park, Namkung, & Kim, 2019). This research highlights the therapeutic potential of pyrazine derivatives in cancer treatment.
Synthesis and Structural Studies
- Mohebat et al. (2017) reported an efficient and environmentally benign procedure for synthesizing novel heterocycles using a domino three-component condensation reaction. This green chemistry approach underlines the importance of sustainable practices in chemical synthesis and the potential pharmacological significance of the produced compounds (Mohebat, Yazdani-Elah-Abadi, Maghsoodlou, & Hazeri, 2017).
- Yavolovskii et al. (2013) explored the reactions of 6-methyl-2-(2-oxo-2-phenylethylidene)-2,3-dihydropyrimidin-4(1H)-one with hydrazine and hydroxylamine, contributing to the synthesis of imidazole N(3)-oxides and providing insights into the versatility of pyrazine derivatives in heterocyclic chemistry (Yavolovskii, Grishchuk, Rakipov, Stepanov, Ivanov, & Kamalov, 2013).
Optical and Electronic Properties
Zhao et al. (2004) focused on the synthesis, structural, and optoelectronic properties of 2,5-di(aryleneethynyl)pyrazine derivatives. Their work contributes to understanding the electronic behavior of these compounds and their potential applications in organic electronics, including light-emitting devices (Zhao, Perepichka, Trksoy, Batsanov, Beeby, Findlay, & Bryce, 2004).
Safety And Hazards
This involves studying the toxicity of the compound and any risks associated with its use.
Future Directions
This could involve potential applications of the compound, areas for further research, and so on.
properties
IUPAC Name |
5-phenacyl-2,3-dihydro-1H-pyrazin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-11(9-4-2-1-3-5-9)8-10-12(16)14-7-6-13-10/h1-5H,6-8H2,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWPHOVAKCTEFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C(=O)N1)CC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346415 |
Source
|
Record name | 3-(2-oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one | |
CAS RN |
1821-59-6 |
Source
|
Record name | 3-(2-oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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